

In-Depth Spectroscopic Analysis of Orientanol A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orientanol A*

Cat. No.: *B1159813*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Orientanol A**, a pterocarpan isolated from *Erythrina orientalis*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is compiled from the primary literature reporting its isolation and structure elucidation.

Introduction to Orientanol A

Orientanol A is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. It was first isolated from the wood of *Erythrina orientalis*[1][2]. The structural elucidation of **Orientanol A** was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents a detailed summary of this critical data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Orientanol A**.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of a molecule, which is a critical piece of data for determining its molecular formula.

Table 1: Mass Spectrometry Data for Orientanol A

Technique	High-Resolution Electron Impact Mass Spectrometry (HREIMS)
Molecular Ion [M] ⁺ (m/z)	340.1310
Calculated Mass for C ₂₀ H ₂₀ O ₅	340.1311

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectral Data for Orientanol A

Functional Group	Wavenumber (cm ⁻¹)
Hydroxyl (O-H)	3350
Aromatic (C=C)	1620, 1590

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The data below was recorded in acetone-d₆.

| Table 3: ¹H NMR (Acetone-d₆) Data for **Orientanol A** | | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | H-1 | 6.48 | d | 2.0 | | H-2 | 6.61 | dd | 8.5, 2.0 | | H-4 | 6.40 | d | 8.5 | | H-6eq | 4.25 | m | | | H-6ax | 3.65 | t | 10.5 | | H-6a | 3.55 | m | | | H-7 | 7.28 | d | 8.5 | | H-10 | 6.38 | dd | 8.5, 2.5 | | H-11 | 6.31 | d | 2.5 | | H-11a | 5.48 | d | 6.5 | | H-1' | 3.25 | d | 7.0 | | H-2' | 5.28 | t | 7.0 | | H-4' | 1.72 | s | | | H-5' | 1.65 | s | |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The data below was recorded in acetone-d₆.

| Table 4: ^{13}C NMR (Acetone- d_6) Data for **Orientanol A** | |

Carbon	Chemical Shift (δ , ppm)
1	106.8
2	111.0
3	159.4
4	103.4
4a	157.0
6	67.2
6a	40.2
6b	113.8
7	129.5
8	123.6
9	156.4
10	106.3
11	103.0
11a	79.8
11b	120.2
1'	22.0
2'	122.8
3'	132.0
4'	25.8

| 5' | 17.8 |

Experimental Protocols

The following are the methodologies employed to obtain the spectroscopic data for **Orientanol A**.

Isolation of Orientanol A

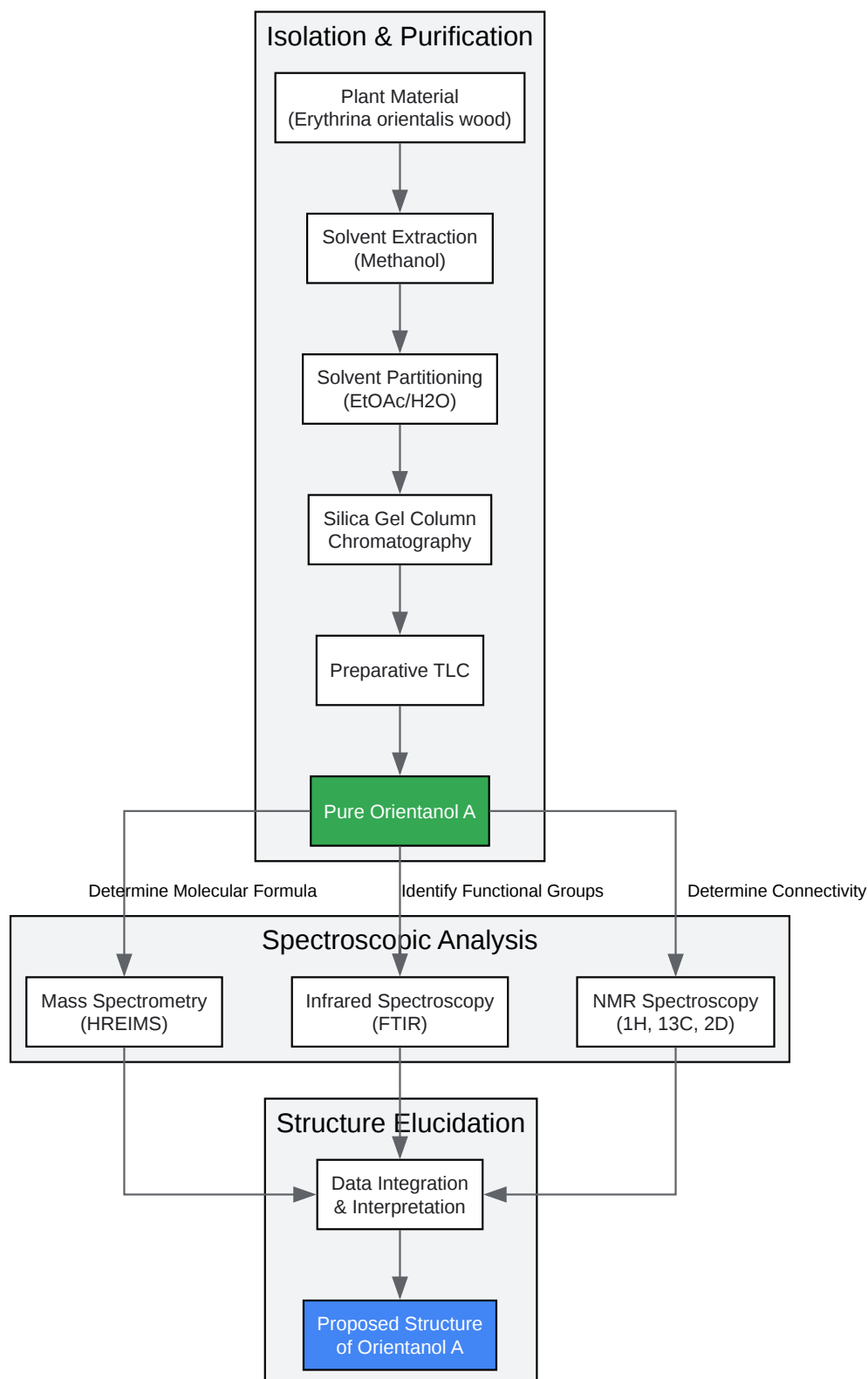
The wood of *Erythrina orientalis* was chipped and extracted with methanol. The methanolic extract was then partitioned between ethyl acetate and water. The ethyl acetate soluble fraction was subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure **Orientanol A**.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution electron impact mass spectrometry (HREIMS) was performed on a JEOL JMS-700 spectrometer.
- **Infrared Spectroscopy:** The IR spectrum was recorded on a JASCO FT/IR-230 spectrophotometer using a KBr pellet.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were obtained on a JEOL JNM-A400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C . Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (acetone- d_6 : δH 2.04, δC 29.8).

Workflow for Spectroscopic Analysis of a Novel Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a new natural product like **Orientanol A**.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Orientanol A**.

This guide provides a centralized resource for the key spectroscopic data of **Orientanol A**. The detailed information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their ongoing work with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Erythrina orientalis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Orientanol A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1159813#spectroscopic-data-for-orientanol-a-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com